molecular formula C13H19NO4 B14352461 7-Nitrotrideca-4,9-diene-2,12-dione CAS No. 90341-46-1

7-Nitrotrideca-4,9-diene-2,12-dione

Katalognummer: B14352461
CAS-Nummer: 90341-46-1
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: ZZBHLLFPRWNGAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitrotrideca-4,9-diene-2,12-dione is an organic compound with the molecular formula C13H19NO4. It features a nitro group and two ketone functionalities, making it a versatile molecule in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitrotrideca-4,9-diene-2,12-dione typically involves the nitration of trideca-4,9-diene-2,12-dione. This can be achieved through the reaction of trideca-4,9-diene-2,12-dione with nitric acid under controlled conditions to introduce the nitro group at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of nitric acid, and reaction time, are optimized to maximize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

7-Nitrotrideca-4,9-diene-2,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Nitrotrideca-4,9-diene-2,12-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Nitrotrideca-4,9-diene-2,12-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The pathways involved may include oxidative stress and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Nitrotrideca-4,9-diene-2,12-dione: Contains a nitro group and two ketone functionalities.

    Trideca-4,9-diene-2,12-dione: Lacks the nitro group but has similar diene and ketone functionalities.

    7-Aminotridodeca-4,9-diene-2,12-dione: Contains an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

90341-46-1

Molekularformel

C13H19NO4

Molekulargewicht

253.29 g/mol

IUPAC-Name

7-nitrotrideca-4,9-diene-2,12-dione

InChI

InChI=1S/C13H19NO4/c1-11(15)7-3-5-9-13(14(17)18)10-6-4-8-12(2)16/h3-6,13H,7-10H2,1-2H3

InChI-Schlüssel

ZZBHLLFPRWNGAL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC=CCC(CC=CCC(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.